molecular formula C18H17N5O2 B11227208 1-(1H-indazol-3-yl)-N-(5-methyl-2-pyridyl)-5-oxo-3-pyrrolidinecarboxamide

1-(1H-indazol-3-yl)-N-(5-methyl-2-pyridyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11227208
M. Wt: 335.4 g/mol
InChI Key: BQJQMYWYTNTQHO-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)-N-(5-methyl-2-pyridyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring an indazole ring, a pyridine ring, and a pyrrolidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazol-3-yl)-N-(5-methyl-2-pyridyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.

    Pyridine Ring Introduction: The pyridine ring can be introduced via nucleophilic substitution or coupling reactions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be formed through cyclization of appropriate intermediates.

    Amide Bond Formation: The final step involves the formation of the amide bond between the indazole and pyridine rings.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-3-yl)-N-(5-methyl-2-pyridyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-N-(5-methyl-2-pyridyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-indazol-3-yl)-N-(2-pyridyl)-5-oxo-3-pyrrolidinecarboxamide
  • 1-(1H-indazol-3-yl)-N-(5-methyl-2-pyridyl)-3-pyrrolidinecarboxamide

Uniqueness

1-(1H-indazol-3-yl)-N-(5-methyl-2-pyridyl)-5-oxo-3-pyrrolidinecarboxamide is unique due to its specific substitution pattern and the presence of the 5-oxo group. This structural uniqueness might confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-N-(5-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17N5O2/c1-11-6-7-15(19-9-11)20-18(25)12-8-16(24)23(10-12)17-13-4-2-3-5-14(13)21-22-17/h2-7,9,12H,8,10H2,1H3,(H,21,22)(H,19,20,25)

InChI Key

BQJQMYWYTNTQHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

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